Vomifoliol
Overview
Description
Vomifoliol Description
This compound is a compound related to abscisic acid (ABA), distinguished by the absence of the 2,4-pentadiene sidechain. It has been found in various plant families and exhibits biological activities such as influencing stomatal closure in plants . This compound is a natural sesquiterpene compound and has been identified as a secondary metabolite in different species, including apple fruit , mangrove plants , and Tarenna obtusifolia . It has also been isolated from the roots of "kidney bean" (Phaseolus vulgaris L.) .
Synthesis Analysis
The synthesis of this compound has been approached
Scientific Research Applications
Isolation and Structural Elucidation
- Vomifoliol has been isolated from various plant species, such as Echiochilon fruticosum and Lawsonia inermis. These studies focus on the isolation and structural elucidation of this compound, providing foundational knowledge for further research (Hammami et al., 2004), (Siddiqui et al., 2003).
Immunomodulatory Effects
- This compound, extracted from the mangrove plant Ceriops tagal, exhibits immunosuppressive effects by inhibiting the calcineurin enzyme and NFAT signaling pathway in vitro. This suggests its potential as a low-toxic natural immunosuppressant (Zhang et al., 2021).
Effects on Plant Physiology
- This compound has shown to influence stomatal aperture in plants, similar to abscisic acid, indicating its potential role in plant water regulation and stress responses (Coke et al., 2004), (Stuart & Coke, 2004).
Neuroprotective Potential
- A study on Tarenna obtusifolia isolated this compound and identified its neuroprotective effects against amyloid-beta-induced cytotoxicity in neuroblastoma cells, suggesting its potential in treating neurodegenerative diseases (Tan et al., 2020).
Metabolic Applications
- Research indicates that this compound derivatives can act as α-glucosidase inhibitors, potentially beneficial in managing Type 2 diabetes mellitus by enhancing peripheral glucose uptake (Wang et al., 2011).
Synthesis and Chemical Studies
- Several studies have focused on the synthesis of this compound and its derivatives, exploring its chemical properties and potential applications in various fields (Park & Maldonado, 1979), (Yamano & Ito, 2005).
Mechanism of Action
Target of Action
Vomifoliol, a natural sesquiterpene compound, has been found to target Calcineurin (CN) , a key enzyme in the NFAT signaling pathway . It also interacts with amyloid-beta (Aβ 1–42) , a peptide involved in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound exhibits its action by inhibiting the activity of Calcineurin (CN) at relatively low cytotoxic concentrations . It also moderately inhibits the aggregation of amyloid-beta (Aβ 1–42), thereby exhibiting neuroprotective effects .
Biochemical Pathways
This compound affects the NFAT signaling pathway by inhibiting the dephosphorylation of NFAT1, a process induced by phorbol 12-myristate 13-acetate (PMA)/ionomycin (Io) in Jurkat cells . This inhibition leads to a decrease in the expression of Interleukin-2 (IL-2) . In the context of Alzheimer’s disease, this compound interferes with the aggregation of amyloid-beta (Aβ 1–42), a key pathological characteristic associated with the disease .
Pharmacokinetics
Its ability to inhibit key enzymes at relatively low concentrations suggests that it may have good bioavailability .
Result of Action
The inhibition of Calcineurin (CN) and the subsequent suppression of the NFAT signaling pathway by this compound result in the suppression of immune responses in Jurkat cells . In the context of Alzheimer’s disease, this compound’s interaction with amyloid-beta (Aβ 1–42) results in neuroprotective effects against Aβ-induced cytotoxicity .
properties
IUPAC Name |
(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMCAKZRXOZLB-KOIHBYQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009964 | |
Record name | (+)-Vomifoliol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23526-45-6, 50763-73-0 | |
Record name | (+)-Vomifoliol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23526-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vomifoliol, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Vomifoliol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOMIFOLIOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What plant species are known to contain vomifoliol?
A1: this compound has been identified in a wide range of plant species, including but not limited to:
- Zizyphi Fructus []
- Broussonetia papyrifera []
- Pandanus nobilis x Pandanus vidalii []
- Mentha spp. []
- Palicourea officinalis []
- Vitex leptobotrys []
- Phaseolus vulgaris []
- Hedyotis corymbosa []
- Averrhoa carambola []
- Houttuyniae cordata []
- Allium sativum []
- Cucurbita pepo []
- Isatis indigotica []
- Vitis vinifera [, ]
- Litsea cubeba []
- Prunus persica []
- Euphorbia heteradena []
- Maesa membranacea []
- Dicliptera chinensis []
- Tithonia tagetiflora []
- Echiochilon fruticosum []
- Humulus lupulus []
- Caesalpinia minax []
- Rollinia emarginata []
- Cydonia vulgaris []
- Prunus mahaleb []
- Olea europeae []
- Lycium europaeum []
- Pedicularis cephalantha []
- Viola biflora []
- Aconitum tanguticum []
- Chimonanthus salicifolius []
- Tecoma stans []
- Lactuca sativa []
- Psychotria gitingensis []
- Villaria odorata []
- Lagerstroemia indica []
- Sida acuta []
- Prunus spinosa []
- Crotalaria thebaica []
- Bridelia ferruginea []
Q2: How is this compound typically isolated from plant material?
A2: this compound is commonly isolated using chromatographic techniques such as column chromatography and preparative thin-layer chromatography (TLC) [, , , ]. These methods separate compounds based on their polarity and affinity for the stationary and mobile phases.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C13H20O2 and a molecular weight of 212.30 g/mol.
Q4: What are the key spectroscopic features that characterize this compound?
A4: this compound is characterized by the following spectroscopic data:
- NMR spectroscopy: 1H and 13C NMR spectra reveal the presence of characteristic signals corresponding to the various proton and carbon environments in the molecule. [, , , , , ]
- Mass spectrometry (MS): MS analysis typically shows a molecular ion peak [M+] at m/z 212, confirming the molecular weight of this compound. [, , , ]
Q5: Has the crystal structure of this compound been determined?
A5: Yes, the crystal structure of this compound has been determined through X-ray diffraction analysis, providing insights into its three-dimensional structure. []
Q6: What are some of the reported biological activities of this compound?
A6: While not as extensively studied as other natural products, this compound has displayed some interesting biological activities, including:
- Phagostimulant activity: Research suggests that this compound acts as a potent phagostimulant for male Bactrocera latifrons (solanaceous fruit fly). []
- Potential gonado-protective effect: A study found that this compound, alongside other compounds, exhibited a potential protective effect against methotrexate-induced testicular injury in mice. This protective effect was attributed to anti-inflammatory, antioxidant, and antiapoptotic properties. []
- Antibacterial activity: this compound, identified in the leaf extracts of Sida acuta, has shown antibacterial activity against various bacterial strains, highlighting its potential use in treating common infections. []
Q7: Are there known interactions of this compound with biological targets?
A7: Specific interactions of this compound with biological targets and its downstream effects are not fully elucidated in the provided research papers. Further studies are needed to explore its mechanism of action and potential therapeutic applications.
Q8: How stable is this compound under different conditions?
A8: While the research papers don't explicitly detail this compound's stability under various conditions, some insights can be gleaned:
- Heat treatment: Several C13-norisoprenoids, including this compound, are known to degrade upon heat treatment at natural pH conditions, leading to the formation of various aroma compounds. []
- Enzymatic hydrolysis: this compound is frequently found in plants in a glycosidically bound form. This suggests that it can be released from these conjugates through enzymatic hydrolysis. [, , , , , , ]
Q9: Have there been successful syntheses of this compound?
A9: Yes, optically active stereoisomers of this compound and its glucosides (roseoside stereoisomers) have been successfully synthesized. This synthetic approach utilized an asymmetric transfer hydrogenation of α,β-acetylenic ketone as a key step. [] Another non-relay total synthesis of this compound and its C-9 epimer has been reported. []
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